molecular formula C11H11NOS2 B11997475 5-Methyl-3-(m-tolyl)rhodanine CAS No. 20174-62-3

5-Methyl-3-(m-tolyl)rhodanine

Cat. No.: B11997475
CAS No.: 20174-62-3
M. Wt: 237.3 g/mol
InChI Key: MEBYPABBRRKTFH-UHFFFAOYSA-N
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Description

5-Methyl-3-(m-tolyl)rhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities, including antimicrobial, antiviral, antitubercular, anti-inflammatory, antidiabetic, and antitumor properties . The compound’s structure consists of a thiazolidine ring with a methyl group at the 5-position and a m-tolyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(m-tolyl)rhodanine typically involves the reaction of m-tolyl isothiocyanate with 5-methylrhodanine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The mixture is heated under reflux conditions for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reaction vessels, continuous stirring, and precise control of temperature and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(m-tolyl)rhodanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Methyl-3-(m-tolyl)rhodanine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(m-tolyl)rhodanine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism, which is relevant in diabetic complications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-(m-tolyl)rhodanine is unique due to the presence of both the methyl group at the 5-position and the m-tolyl group at the 3-position. This combination enhances its biological activity compared to other rhodanine derivatives .

Properties

CAS No.

20174-62-3

Molecular Formula

C11H11NOS2

Molecular Weight

237.3 g/mol

IUPAC Name

5-methyl-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H11NOS2/c1-7-4-3-5-9(6-7)12-10(13)8(2)15-11(12)14/h3-6,8H,1-2H3

InChI Key

MEBYPABBRRKTFH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C

Origin of Product

United States

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